
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C17H18F3N3O4 and its molecular weight is 385.343. The purity is usually 95%.
BenchChem offers high-quality N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds with structural features similar to N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide have been studied for various biological activities. Pyrrole and oxalamide motifs are common in molecules with medicinal chemistry applications. For instance, pyrrole derivatives have been explored for their roles as inhibitors of glycolic acid oxidase, suggesting potential therapeutic applications in managing conditions like hyperoxaluria and gout by influencing metabolic pathways (C. Rooney et al., 1983). Additionally, pyrrole-containing compounds have demonstrated histone deacetylase inhibitory activity, offering a pathway to explore in cancer therapy and other diseases related to epigenetic regulation (A. Mai et al., 2004).
Electrochemical and Material Applications
The pyrrole unit is also significant in material science, particularly in the synthesis of conducting polymers and electrochromic materials. Research into N-substituted poly(bis-pyrrole) films has shown potential for applications in metal recovery, ion sensing, and electrochromic devices due to their stable and reversible redox properties and selective ionic responses (O. Mert et al., 2013).
Synthetic Methodologies
The synthesis and functionalization of compounds containing pyrrole and oxalamide groups are of significant interest in organic chemistry. These compounds serve as key intermediates for further chemical transformations, leading to a wide array of biologically active molecules and materials with unique properties. For example, innovative synthetic routes have been developed to create complex molecules from simpler pyrrole derivatives, demonstrating the versatility of these structures in synthesizing new chemical entities with potential application in drug development and material science (V. Mamedov et al., 2016).
Propriétés
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-23-10-2-3-13(23)14(24)8-9-21-15(25)16(26)22-11-4-6-12(7-5-11)27-17(18,19)20/h2-7,10,14,24H,8-9H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDBVARLURHLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

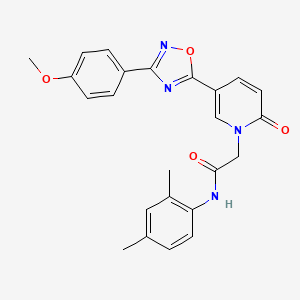
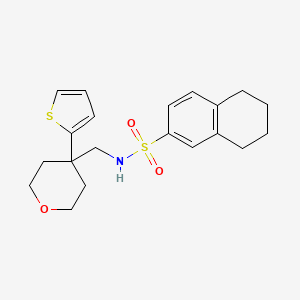
![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
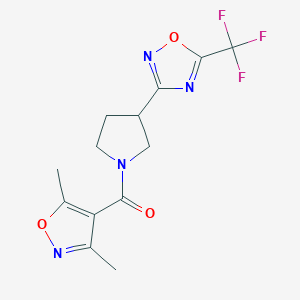
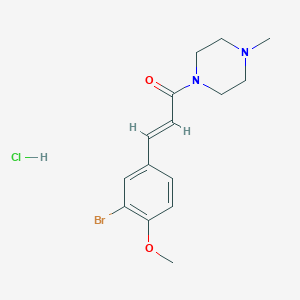
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2686375.png)
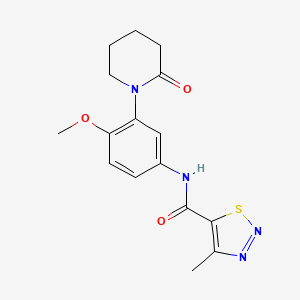

![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![6-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-3-carboxamide](/img/structure/B2686383.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)